molecular formula C5H13ClFN B13716193 1-Fluoropentan-2-amine;hydrochloride

1-Fluoropentan-2-amine;hydrochloride

Cat. No.: B13716193
M. Wt: 141.61 g/mol
InChI Key: YIAJCBIUAABDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound with the molecular formula C5H13ClFN. It is primarily used in research settings and is not intended for human use . The compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoropentan-2-amine;hydrochloride typically involves the fluorination of pentan-2-amine. One common method is the direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoropentan-2-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoropentan-2-amine;hydrochloride involves its interaction with molecular targets through the fluorine atom. The fluorine atom can form strong bonds with carbon, enhancing the stability and reactivity of the compound. This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Fluoropentan-2-amine;hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in applications requiring precise chemical properties .

Biological Activity

1-Fluoropentan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C5H12FN·HCl
  • CAS Number: 76223851

Synthesis

The synthesis of 1-Fluoropentan-2-amine typically involves the fluorination of pentan-2-amine. Common methods include:

  • Fluorination Reaction:
    • Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are used.
    • The reaction is conducted under controlled conditions to minimize side reactions.
  • Industrial Production:
    • Continuous flow reactors may be employed for large-scale production, ensuring consistent quality and yield.

The biological activity of 1-Fluoropentan-2-amine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity, which can lead to increased potency in biological systems.

Enzyme Interaction Studies

Research indicates that 1-Fluoropentan-2-amine can act as an inhibitor in enzyme assays. For example, studies have demonstrated its potential in inhibiting certain protein kinases, which are crucial in cell signaling pathways. The compound's unique structure allows it to fit into the active sites of these enzymes effectively.

Case Studies

  • Anti-HIV Activity:
    • A study explored the anti-HIV properties of fluorinated compounds, including 1-Fluoropentan-2-amine. Results showed that the compound could inhibit viral replication in vitro, suggesting potential therapeutic applications against HIV .
  • Neuroprotective Effects:
    • Another investigation focused on the neuroprotective effects of fluorinated amines. It was found that 1-Fluoropentan-2-amine exhibited protective properties against oxidative stress in neuronal cells, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
5-Fluoropentan-2-amineModerate enzyme inhibitionOne fluorine atom
5,5-Difluoropentan-2-amineHigher potency in enzyme inhibitionTwo fluorine atoms
Pentan-2-amineLower affinity for targetsNo fluorination

The comparative analysis shows that the introduction of fluorine atoms significantly alters the biological activity and potency of these compounds.

Properties

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

1-fluoropentan-2-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H

InChI Key

YIAJCBIUAABDEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CF)N.Cl

Origin of Product

United States

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